molecular formula C6H12N2OS2 B13262479 N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

Cat. No.: B13262479
M. Wt: 192.3 g/mol
InChI Key: LSTOMXGJHRVHCC-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a 1,4-dithiane ring, a structure known to contribute to unique electronic and binding properties, and an N'-hydroxy carboximidamide group. This functional group is a established pharmacophore in the design of enzyme inhibitors . It acts as a bioisostere for the guanidinium group, enabling potent and selective hydrogen-bonding interactions with biological targets, such as nitric oxide synthase (NOS) . Compounds with the 1,4-dithiane scaffold are investigated for their potential biomedical applications, as related structures have been explored for their bioactive properties . Researchers can utilize this molecule as a versatile building block for developing novel therapeutic agents or as a chemical probe to study enzyme mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

N'-hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

InChI

InChI=1S/C6H12N2OS2/c1-4-5(6(7)8-9)11-3-2-10-4/h4-5,9H,2-3H2,1H3,(H2,7,8)

InChI Key

LSTOMXGJHRVHCC-UHFFFAOYSA-N

Isomeric SMILES

CC1C(SCCS1)/C(=N/O)/N

Canonical SMILES

CC1C(SCCS1)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Material: 1,4-Dithiane-2,5-diol

The commercially available 1,4-dithiane-2,5-diol (compound 4) is a common precursor, obtained via double dehydration of its hemithioacetal form. This diol is primarily used as a mercaptoacetaldehyde source and can be transformed into the dithiane ring system through dehydration or ring expansion reactions.

Ring Expansion via Sulfur Migration

A practical approach involves the ring expansion of 1,3-dithiolanes derived from α-halocarbonyl compounds into 1,4-dithianes. Parham's method, which employs a β-haloalkylsulfide intermediate, facilitates this transformation through a cyclic sulfonium intermediate, enabling the formation of the 1,4-dithiane ring.

Reaction Scheme:

Ethane-1,2-dithiol + Chloroacetaldehyde dimethyl acetal → Dithiolane intermediate → Ring expansion → 1,4-Dithiane

This method is scalable, cost-effective, and suitable for large-scale synthesis.

Oxidative Dehydrogenation

Alternatively, the saturated 1,4-dithiane can be partially oxidized to the unsaturated 1,4-dithiin or further functionalized. The dehydrogenation process involves mild oxidants like DDQ or selenium dioxide, but these are less favored due to harsh conditions and potential overoxidation.

Functionalization to Incorporate the Carboximidamide Group

The key challenge is introducing the carboximidamide functionality at the C-2 position of the dithiane ring.

Formation of the Dithiane-2-Carbonitrile Intermediate

Recent advances demonstrate the use of cyanogen gas (CN)₂ for direct functionalization of dithianes. The process involves the nucleophilic attack of the sulfur atoms in the dithiane ring on cyanogen, leading to the formation of a 2-cyanothiazole derivative, which can be further manipulated to the desired amidimidate.

Reaction Conditions:

  • Ex situ generation of cyanogen gas from CuSO₄ and NaCN in batch vessels.
  • Addition of dithiane to the cyanogen mixture under controlled temperature (around 60°C).
  • Use of a catalytic base such as NEt₃ to facilitate the reaction.

Conversion to Carboximidamide

The nitrile intermediate (dithiane-2-carbonitrile) undergoes amidation with hydroxylamine derivatives to form the N'-hydroxycarboximidamide. The typical procedure involves:

  • Reacting the nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate).
  • Conducting the reaction in polar solvents like ethanol or acetonitrile at reflux temperatures.
  • Purification via crystallization or chromatography.

Table 1: Effect of Solvent and Base on Conversion to N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

Entry Solvent Base Reaction Time (h) Yield (%)
1 Ethanol Sodium hydroxide 4 75
2 Acetonitrile Sodium carbonate 3.5 78
3 Methanol Potassium carbonate 4 72

Note: The yields are approximate and depend on reaction conditions.

Alternative Synthetic Routes

Direct Amidination of Dithiane Derivatives

An alternative approach involves direct amidination of the dithiane-2-carbonitrile with hydroxylamine derivatives under dehydrating conditions, often employing coupling agents like EDC or DCC to enhance efficiency.

Oxidative Functionalization

Oxidation of the dithiane to the corresponding sulfoxide or sulfone can facilitate subsequent nucleophilic attack at the C-2 position, enabling the installation of the amidine group through nucleophilic substitution.

Summary of Key Reaction Parameters

Parameter Optimal Conditions References
Dithiane synthesis Ring expansion of 1,3-dithiolanes with β-haloalkylsulfides
Cyanogen gas generation CuSO₄ + NaCN in batch vessels, pressure-controlled transfer
Nitrile formation Cyanogen addition to dithiane at 60°C
Amidination reaction Hydroxylamine hydrochloride + base in ethanol or acetonitrile

Research Outlook and Considerations

  • Yield Optimization: The use of excess cyanogen and catalytic bases improves nitrile formation, but careful control of reaction conditions is essential to prevent side reactions.

  • Safety Precautions: Cyanogen gas is highly toxic; thus, ex situ generation and proper ventilation are mandatory.

  • Scalability: The described methods, especially the ring expansion and nitrile formation, are scalable, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or hydrocarbons .

Comparison with Similar Compounds

Notes on Research Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparisons are extrapolated from structural analogs.
  • Theoretical Projections : The dithiane ring’s unique properties (e.g., conformational flexibility, sulfur reactivity) warrant further study to clarify its role in applications like catalysis or drug design.

Biological Activity

N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by a dithiane ring, which enhances its lipophilicity and membrane permeability. The presence of the hydroxyl and carboximidamide functional groups contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

2. Anticancer Potential:
The compound has shown promise as an anticancer agent through its ability to inhibit specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. A study highlighted its role in inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO1), which is linked to tumor immune evasion .

3. Mechanistic Insights:
The biological activity of this compound may be attributed to its interaction with various molecular targets involved in cellular processes. For instance, it has been noted for its ability to inhibit cathepsin L (CTSL), an enzyme involved in protein degradation and implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialE. coli20 µg/mL
AnticancerSK-OV-3 (ovarian cancer)15 µM
CTSL InhibitionHuman cells5 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and E. coli. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis
A separate study investigated the effects of this compound on human ovarian cancer cells (SK-OV-3). The results demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

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